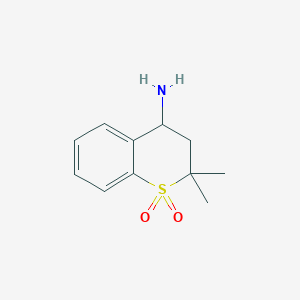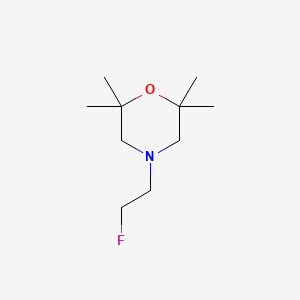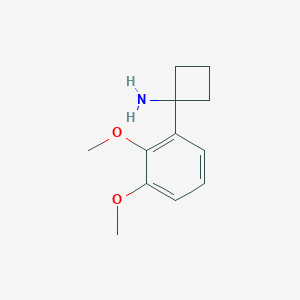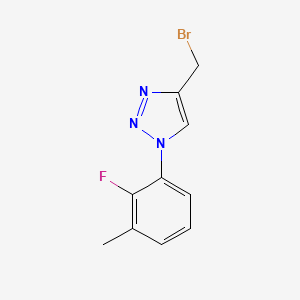
(E)-5,7-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound with notable properties and applications in various scientific fields This compound is characterized by its unique structure, which includes dichloro substitutions and a hydroxyisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
科学的研究の応用
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism by which (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
類似化合物との比較
Similar Compounds
5,7-Dichloroisoquinoline: Lacks the hydroxy and carboximidamide groups but shares the dichloroisoquinoline core.
N’-hydroxyisoquinoline-1-carboximidamide: Similar structure but without the dichloro substitutions.
Uniqueness
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C10H7Cl2N3O |
|---|---|
分子量 |
256.08 g/mol |
IUPAC名 |
5,7-dichloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChIキー |
SOBDPPLSVRMHMB-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)/C(=N\O)/N |
正規SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)




![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)

